Pyrazol-5-amine, 4-tert-butylsulfonyl-
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Description
Pyrazol-5-amine, 4-tert-butylsulfonyl- is a derivative of pyrazol-5-amine, a type of heterocyclic compound. Pyrazoles containing amino groups in position 5 or 4 are attractive molecular platforms for constructing fused heterocyclic systems . The most common field of application of 5-aminopyrazoles is the synthesis of pyrazolo[3,4-b]pyridines .
Synthesis Analysis
The synthesis of pyrazol-5-amine, 4-tert-butylsulfonyl- involves several steps. A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with NXS (X = Br, I, Cl) as cheap and safe halogenating reagents at room temperature has been developed . This transformation provides an effective metal-free protocol towards the synthesis of novel 4-halogenated pyrazole derivatives with moderate to excellent yields .Molecular Structure Analysis
The molecular structure of pyrazol-5-amine, 4-tert-butylsulfonyl- is based on the pyrazole ring, a five-membered ring with two nitrogen atoms. The 5-aminopyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .Chemical Reactions Analysis
The chemical reactions involving pyrazol-5-amine, 4-tert-butylsulfonyl- are diverse. They include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Future Directions
The future directions in the research of pyrazol-5-amine, 4-tert-butylsulfonyl- could involve the exploration of its potential applications in the field of pharmaceutics and medicinal chemistry . Further studies could also focus on the design of pyrazolo[3,4-b]- and pyrazolo[4,3-b]pyridine systems .
Properties
IUPAC Name |
4-tert-butylsulfonyl-1H-pyrazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-7(2,3)13(11,12)5-4-9-10-6(5)8/h4H,1-3H3,(H3,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZOEVOVCQDFNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(NN=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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